Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Ethyl 1,6-dimethylbicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar catalytic processes on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various esters and ethers.
Scientific Research Applications
Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but its unique structure suggests it could interact with multiple biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methylbicyclo[4.1.0]heptane-7-carboxylate
- 7-(1-Ethoxyethyl)-1,6-dimethylbicyclo[4.1.0]heptane
Uniqueness
Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific substitution pattern and the presence of both a cyclopropane and a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63196-59-8 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-4-14-10(13)9-11(2)7-5-6-8-12(9,11)3/h9H,4-8H2,1-3H3 |
InChI Key |
RYONDDVPKAPVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(C1(CCCC2)C)C |
Origin of Product |
United States |
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